molecular formula C79H110F3N21O21S B3025915 Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA CAS No. 171869-93-5

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA

Cat. No. B3025915
CAS RN: 171869-93-5
M. Wt: 1778.9 g/mol
InChI Key: FEOXCJFWEWYJIH-VLZMNQITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA” is a synthetic peptide with the molecular formula C79H110F3N21O21S . It is also known as alpha-MSH Trifluoroacetate . This peptide is derived from alpha-Melanocyte-Stimulating Hormone (a-MSH) and is known to modulate inflammatory and immune responses . It has also been shown to kill Candida albicans (C. albicans), a single-celled fungal organism that causes a variety of infections .


Molecular Structure Analysis

The molecular structure of this peptide is complex due to its large size. The peptide is composed of a sequence of amino acids, each with its own unique side chain that contributes to the overall structure of the molecule . Unfortunately, the 3D structure generation is disallowed due to the large number of atoms, flexibility, and the fact that it is a salt .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 1778.9 g/mol . Other physical and chemical properties specific to this peptide are not detailed in the search results.

Scientific Research Applications

1. Role in Melanocortin Receptor Activity

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.TFA, as a form of α-Melanotropin, acts as a non-selective endogenous agonist for the melanocortin receptor 5 (MC5R), which is present in various peripheral tissues as well as in the brain, cortex, and cerebellum (Bednarek et al., 2007).

2. Synthesis of Corticotropin Peptides

This peptide sequence is closely related to corticotropin peptides, as seen in studies involving the synthesis of ACTH(1–18)–NH2 and ACTH(1–19)–NH2, which are similar to the first eighteen and nineteen amino acid residues of corticotropin (ACTH) (Inouye et al., 1976).

3. Physiological Function Investigation

The peptide's analogs have been synthesized and evaluated to elucidate the physiological functions of MC5R in rodents and humans, highlighting its significance in understanding receptor subtype selective mechanisms (Bednarek et al., 2007).

4. Minimal Active Sequence Determination

Research on α-Melanotropin has revealed that Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is part of the minimal active sequence required for agonism in specific bioassays, indicating its crucial role in the functionality of the entire peptide (Castrucci et al., 1989).

Mechanism of Action

Target of Action

The compound, also known as “L-Valinamide, N-acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-xTFA salt”, is a form of α-Melanotropin (α-MSH), a peptide hormone . The primary targets of this compound are melanocortin receptors, particularly in the skin and the central nervous system (CNS) .

Mode of Action

The compound interacts with its targets by binding to the melanocortin receptors. This binding triggers a signal transduction pathway that leads to various biological effects . The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane .

Biochemical Pathways

The binding of the compound to the melanocortin receptors leads to an increase in the levels of cyclic AMP in the cytosol . This, in turn, triggers a series of downstream effects, including melanosome dispersion within dermal melanocytes and melanogenesis within epidermal melanocytes .

Result of Action

The primary result of the compound’s action is pigmentation, due to its role in melanosome dispersion and melanogenesis . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Action Environment

The action of α-MSH on dermal melanocytes requires calcium for signal transduction and cyclic AMP production . . Environmental factors such as temperature, pH, and the presence of other hormones may also influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOXCJFWEWYJIH-VLZMNQITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H110F3N21O21S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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